molecular formula C15H20BrNS B8581251 2-Bromo-6-octylbenzo[d]thiazole

2-Bromo-6-octylbenzo[d]thiazole

Cat. No. B8581251
M. Wt: 326.3 g/mol
InChI Key: JJYHMNIWMFONEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-octylbenzo[d]thiazole is a useful research compound. Its molecular formula is C15H20BrNS and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-octylbenzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-octylbenzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-6-octylbenzo[d]thiazole

Molecular Formula

C15H20BrNS

Molecular Weight

326.3 g/mol

IUPAC Name

2-bromo-6-octyl-1,3-benzothiazole

InChI

InChI=1S/C15H20BrNS/c1-2-3-4-5-6-7-8-12-9-10-13-14(11-12)18-15(16)17-13/h9-11H,2-8H2,1H3

InChI Key

JJYHMNIWMFONEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of p-TsOH.H2O (108 mg, 0.57 mmol) in MeCN (2 mL) was added compound 6-octylbenzo[d]thiazol-2-amine (50 mg, 0.19 mmol). The resulting suspension was cooled to 10-15° C. and to this was added, gradually, a solution of NaNO2 (26 mg, 0.38 mmol) and KBr (56 mg, 0.48 mmol) in H2O (0.5 mL). The mixture was then stirred at r.t. for 1 h. Then the mixture was extracted with EtOAc and purified by silica gel chromatography using PE to give product the title compound (50 mg, 82%). 1H NMR (300 MHz, CDCl3) δ 7.880 (t, 1H), 7.585 (s, 1H), 7.286 (t, 1H), 2.711 (t, 2H), 1.686-1.571 (m, 2H), 1.309-1.186 (m, 10H), 0.874 (t, 3H).
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Quantity
56 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Yield
82%

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